N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, a chlorophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a condensation reaction involving suitable precursors like 2-aminopyrimidine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with an appropriate electrophile.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be attributed to the electron-withdrawing nature of the chlorine atom, which influences the compound’s reactivity and interactions with biological targets.
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound characterized by its unique thiazolo-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C16H14ClN3O2S2 |
Molecular Weight | 379.88 g/mol |
LogP | 2.3583 |
Polar Surface Area | 49.362 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its structure suggests a mechanism involving enzyme inhibition, particularly targeting acetylcholinesterase and topoisomerase II, which are crucial for bacterial survival and tumor growth.
A study demonstrated that compounds with similar thiazole and pyrimidine structures showed potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.8 to 6.25 µg/mL for various bacterial strains, indicating strong antimicrobial potential .
Antitumor Activity
The compound also shows promising antitumor effects. Molecular docking studies have elucidated its interaction with cancer-related enzymes. For instance, it has been shown to inhibit topoisomerase II, leading to disrupted DNA replication in cancer cells. In vitro assays revealed that the compound demonstrated cytotoxic effects on various cancer cell lines with GI50 values comparable to established chemotherapeutics .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes critical for bacteria and tumor cells.
- Structural Interactions : Its unique substitution pattern enhances selectivity towards specific molecular targets.
- Cytotoxicity : The compound induces apoptosis in cancer cells through various pathways.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against E. coli and S. aureus, showing significant antibacterial activity with MIC values indicating effectiveness .
- Antitumor Potential : Another research highlighted its selective cytotoxicity against breast cancer cell lines (T-47D and MDA-MB-435), with IC50 values ranging from 15 to 28 µM .
Properties
Molecular Formula |
C16H14ClN3O2S2 |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-10-9-24-16-19-8-13(15(22)20(10)16)14(21)18-6-7-23-12-4-2-11(17)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,18,21) |
InChI Key |
TXTFFNYQWVOFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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